

Application Notes: Mass Spectrometry Analysis of **19-Methyltetracosanoyl-CoA**

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Compound of Interest

Compound Name: **19-Methyltetracosanoyl-CoA**
Cat. No.: **B15549254**

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Introduction

19-Methyltetracosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA). The analysis of such molecules is crucial for understanding various metabolic pathways and their association with certain diseases. Abnormal levels of VLCFAs and branched-chain fatty acids are characteristic of inborn errors of peroxisomal biogenesis or function, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy[1][2][3]. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific quantification of acyl-CoA species in biological matrices[1]. This document provides a comprehensive overview of the application of LC-MS/MS for the analysis of **19-Methyltetracosanoyl-CoA**.

Biological Significance

Very-long-chain fatty acids are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and play a role in various cellular processes. Branched-chain fatty acids are also important constituents of membrane phospholipids in some organisms[4]. The accumulation of VLCFAs due to impaired metabolism can lead to severe cellular dysfunction. Therefore, the accurate quantification of specific VLCFA-CoAs like **19-Methyltetracosanoyl-CoA** can serve as a critical biomarker for disease diagnosis and for monitoring therapeutic interventions.

Mass Spectrometry-Based Approach

The analysis of **19-Methyltetracosanoyl-CoA** is typically performed using a triple quadrupole mass spectrometer coupled with a liquid chromatography system. The method relies on the specific fragmentation patterns of the acyl-CoA molecule in the mass spectrometer, allowing for its selective detection and quantification even in complex biological samples.

Fragmentation Pattern:

In positive electrospray ionization mode (ESI+), acyl-CoAs exhibit a characteristic fragmentation pattern. A common neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, is a hallmark of acyl-CoA fragmentation[5][6]. Another characteristic fragment ion observed is at m/z 428, representing the phosphoadenosine part of the coenzyme A molecule. These specific transitions are utilized in Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

Quantitative Analysis:

The following table summarizes hypothetical yet realistic quantitative data for the analysis of **19-Methyltetracosanoyl-CoA** in a biological matrix, based on typical performance of LC-MS/MS methods for very-long-chain acyl-CoAs.

Parameter	Value
Analyte	19-Methyltetracosanoyl-CoA
Precursor Ion (Q1)	m/z 1152.8
Product Ion (Q3)	m/z 645.8 (Neutral Loss of 507)
Limit of Detection (LOD)	0.5 nM
Limit of Quantification (LOQ)	1.5 nM
Linear Range	1.5 - 1000 nM
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 10%
Recovery	85 - 105%

Experimental Protocols

Sample Preparation from Animal Tissue

This protocol outlines the extraction of **19-Methyltetracosanoyl-CoA** from animal tissue for subsequent LC-MS/MS analysis.

Materials:

- Frozen animal tissue (~50 mg)
- 100 mM KH₂PO₄ buffer, pH 4.9
- Acetonitrile (ACN)
- 2-Propanol
- Methanol (MeOH)
- Heptadecanoyl-CoA (Internal Standard)
- Homogenizer
- Centrifuge

Procedure:

- Weigh approximately 50 mg of frozen tissue and place it in a 2 mL homogenization tube.
- Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and a known amount of heptadecanoyl-CoA as an internal standard.
- Add 0.5 mL of a 3:1:1 (v/v/v) mixture of acetonitrile, 2-propanol, and methanol.
- Homogenize the tissue on ice until a uniform suspension is achieved.
- Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.
- Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

- Collect the supernatant.
- Re-extract the pellet with an additional 0.5 mL of the acetonitrile, 2-propanol, and methanol mixture.
- Centrifuge again and combine the supernatants.
- Dry the combined supernatant under a stream of nitrogen gas.
- Reconstitute the dried extract in 100 μ L of a 1:1 (v/v) mixture of methanol and water for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 10 mM ammonium acetate
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-2 min: 20% B
 - 2-15 min: 20% to 95% B
 - 15-20 min: 95% B
 - 20.1-25 min: 20% B (re-equilibration)

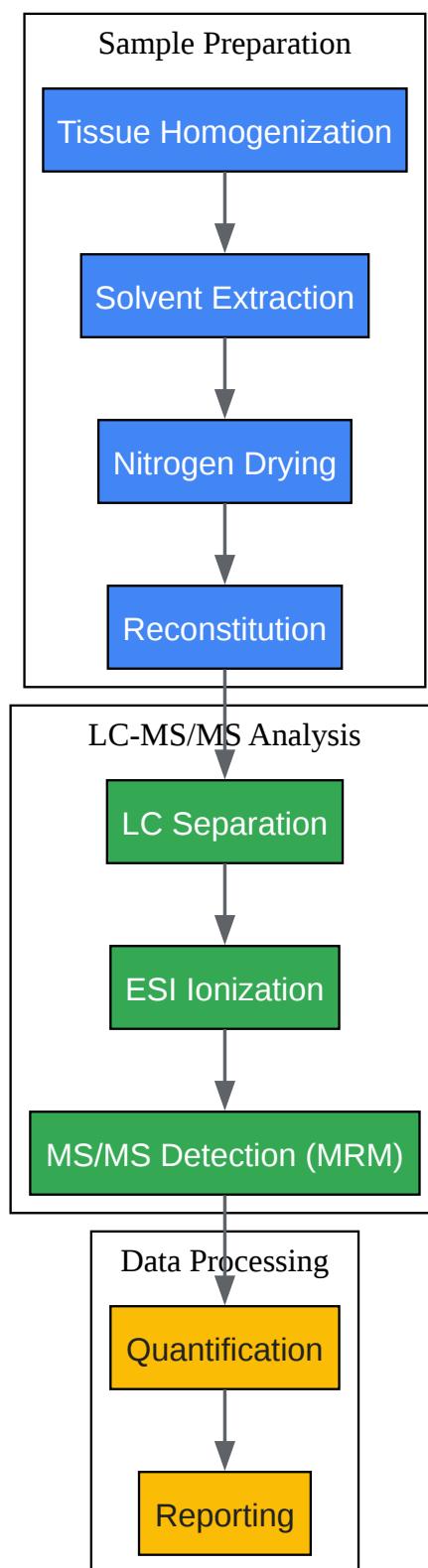
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 µL

MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flow:
 - Desolvation Gas: 800 L/hr
 - Cone Gas: 50 L/hr
- Collision Energy: Optimized for the specific transition (typically 30-50 eV)
- MRM Transitions:
 - **19-Methyltetracosanoyl-CoA**: Q1 m/z 1152.8 → Q3 m/z 645.8
 - Heptadecanoyl-CoA (IS): Q1 m/z 1038.7 → Q3 m/z 531.7

Visualizations

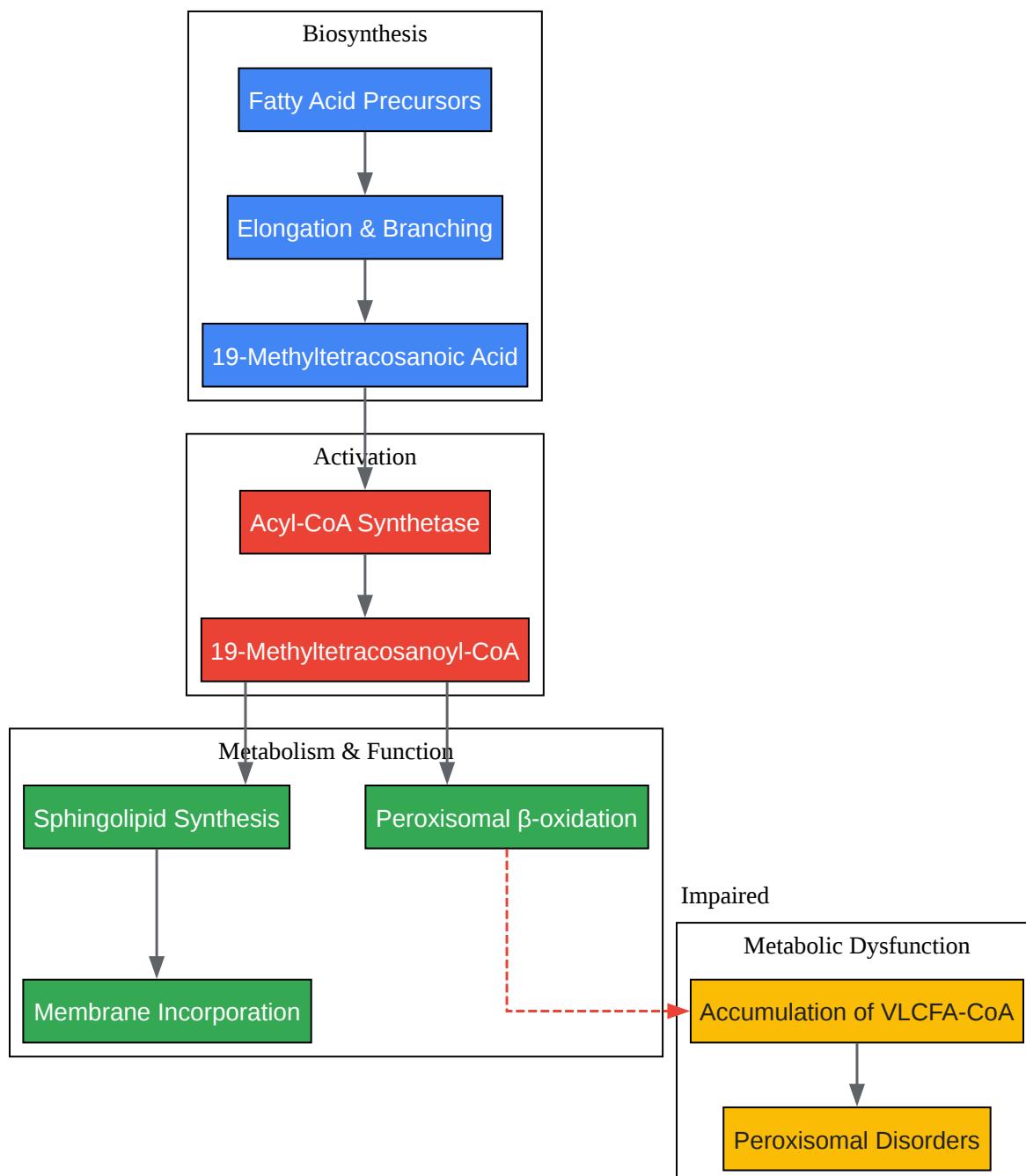
Experimental Workflow



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Caption: Experimental workflow for the analysis of **19-Methyltetracosanoyl-CoA**.

Putative Metabolic Pathway of Branched-Chain Very-Long-Chain Fatty Acids



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Caption: Putative metabolic fate of **19-Methyltetracosanoyl-CoA**.

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